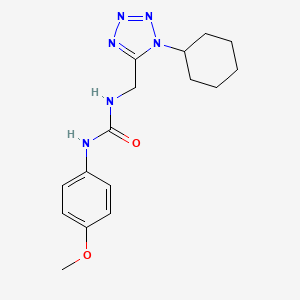

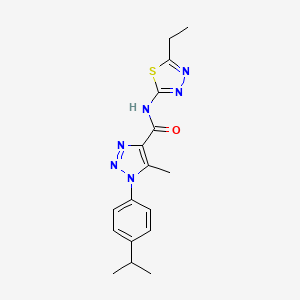

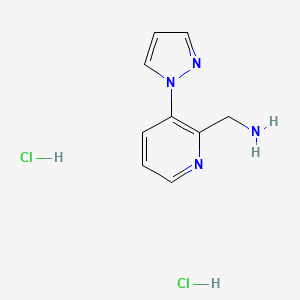

3-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)azetidin-3-yl)oxy)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Synthesis Analysis

Imidazole synthesis has been achieved in various ways. One method involves starting from 1,2-diketones and urotropine in the presence of ammonium acetate . Another approach involves a one-pot, four-component synthesis achieved by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .Molecular Structure Analysis

The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of the two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Imidazole has been used as an important synthon in the development of new drugs . Its derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .Scientific Research Applications

Synthesis and Biological Activity

The synthesis of new imidazo[1,2-a]pyridines substituted at the 3-position has been pursued for potential antisecretory and cytoprotective antiulcer agents. These compounds have been evaluated for their biological activity, particularly their cytoprotective properties in models of ethanol and HCl-induced gastric damage, although none showed significant antisecretory activity in the gastric fistula rat model. This research highlights the chemical versatility and potential therapeutic applications of imidazo[1,2-a]pyridine derivatives, indicating their importance in the development of new pharmacological agents (Starrett et al., 1989).

Novel Method for Preparation

A novel synthetic route has been developed for the preparation of (2-aminopyridin-4-yl)methanol, showcasing an efficient and simplified methodology for constructing the bicyclic imidazo[1,2-a]pyridine structure. This method overcomes the limitations of previous multi-stage and low-efficiency processes, indicating the ongoing advancement in synthetic chemistry techniques for creating complex molecules with potential biological activities (Lifshits et al., 2015).

Antibacterial Evaluation

Research has also been conducted on the synthesis of new heterocyclic compounds containing a sulfonamido moiety, aimed at developing effective antibacterial agents. This study demonstrates the potential of such compounds in combating bacterial infections, emphasizing the significance of sulfonamido moieties in the design of novel antibacterial drugs (Azab et al., 2013).

Copper-Catalyzed Synthesis

A copper-catalyzed three-component reaction has been reported for synthesizing polysubstituted imidazo[1,2-a]pyridine derivatives. This method exemplifies the utility of copper catalysis in facilitating complex chemical transformations, leading to the efficient production of imidazo[1,2-a]pyridine derivatives with potential pharmacological applications (Zhou et al., 2022).

Oxidative Cleavage Studies

Studies on pyridine-imidazolium salts have explored the oxidative cleavage of N-C bonds via nitration, further expanding the chemical repertoire of imidazole derivatives. Such research underscores the ongoing exploration of chemical reactions for generating novel compounds with enhanced functional properties, relevant to both pharmaceutical development and materials science (Diaconu & Mangalagiu, 2019).

Mechanism of Action

Imidazole derivatives

The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives show a broad range of chemical and biological properties and are key components to functional molecules that are used in a variety of everyday applications . They have been found to exhibit various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

properties

IUPAC Name |

3-[1-(1-methylimidazol-4-yl)sulfonylazetidin-3-yl]oxypyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O3S/c1-15-8-12(14-9-15)20(17,18)16-6-11(7-16)19-10-3-2-4-13-5-10/h2-5,8-9,11H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYVCGCNJONAQNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)N2CC(C2)OC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2609564.png)

![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-ethoxynicotinamide](/img/structure/B2609569.png)

![2-((3-(3-isopropoxypropyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2609571.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2609573.png)

![ethyl 2-[9-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2609578.png)

![2-Methoxy-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2609582.png)